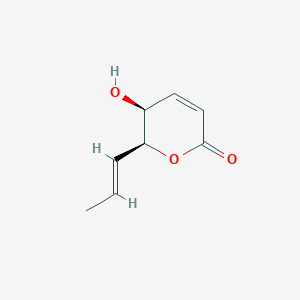

Phomalactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRUMBNXIYUEO-VHJVCUAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C=CC(=O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1[C@H](C=CC(=O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phomalactone from Nigrospora sphaerica: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite with the chemical formula C₈H₁₀O₃, has been identified and isolated from the fungus Nigrospora sphaerica. This six-membered lactone, chemically known as 5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one, has garnered significant interest due to its diverse biological activities, including antifungal, antimicrobial, and mosquitocidal properties. This technical guide provides a comprehensive overview of the discovery of this compound in Nigrospora sphaerica, detailed experimental protocols for its isolation and purification, and a summary of its characterization. The methodologies are presented to aid researchers in the replication of these findings and to facilitate further investigation into the therapeutic potential of this natural product.

Discovery and Bioactivity

Nigrospora sphaerica, an endophytic fungus, has been identified as a producer of this compound.[1][2] Initial investigations into the secondary metabolites of this fungus were often driven by bioassay-guided fractionation, a strategy that uses a biological assay to track the separation and purification of active compounds from a complex mixture.

This compound has demonstrated a range of biological activities. It has been shown to inhibit the mycelial growth of various plant pathogenic fungi.[3] For instance, it is particularly effective against Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes.[3] Furthermore, studies have revealed its antimicrobial potential against both human and phytopathogenic bacteria and fungi.[4] Notably, it has also been identified as a potent mosquitocidal agent.

Experimental Protocols

The isolation of this compound from Nigrospora sphaerica involves several key stages: fungal fermentation, extraction of the culture broth, and chromatographic purification of the target compound. The following protocols are a synthesis of established methods for the isolation of fungal secondary metabolites, with specific details derived from studies on Nigrospora sphaerica.

Fungal Culture and Fermentation

Objective: To cultivate Nigrospora sphaerica under conditions that promote the production of this compound.

Materials:

-

Pure culture of Nigrospora sphaerica

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (250 mL or larger)

-

Shaking incubator

Protocol:

-

Activation of Fungal Culture: Aseptically transfer a small piece of the Nigrospora sphaerica culture from a stock slant to a fresh PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: From the actively growing PDA plate, inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with several small agar plugs of the fungal mycelium.

-

Incubation: Incubate the seed culture flask in a shaking incubator at 150 rpm and 28°C for 3-5 days to generate a sufficient biomass of the fungus.

-

Production Culture: Aseptically transfer the seed culture to a larger volume of PDB (e.g., 1 L) in a suitable fermentation vessel.

-

Fermentation: Incubate the production culture under the same conditions (150 rpm, 28°C) for 14-21 days. The optimal fermentation time for this compound production may need to be determined empirically.

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture broth.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Mycelium and Filtrate: After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

-

Solvent Extraction: Transfer the culture filtrate to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

-

Repeated Extraction: Repeat the extraction process with the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Drying and Concentration: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Bioassay-Guided Chromatographic Purification

Objective: To isolate and purify this compound from the crude extract using chromatographic techniques, guided by a relevant bioassay (e.g., antifungal or antimicrobial assay).

Materials:

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative TLC or High-Performance Liquid Chromatography (HPLC) system

-

Bioassay materials (e.g., fungal or bacterial cultures, agar plates)

Protocol:

-

Column Chromatography:

-

Prepare a silica gel column with a suitable solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column.

-

Elute the column with the solvent gradient and collect fractions.

-

-

TLC Analysis and Bioassay:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm) and/or by staining.

-

Concurrently, test the bioactivity of each fraction using the chosen bioassay.

-

-

Pooling and Further Purification:

-

Pool the active fractions that show the presence of the compound of interest (based on TLC profile and bioactivity).

-

Further purify the pooled active fractions using preparative TLC or an HPLC system with a suitable column (e.g., C18) and mobile phase.

-

-

Isolation of Pure this compound:

-

Collect the purified compound and verify its purity using analytical HPLC.

-

Concentrate the pure fraction to obtain this compound. One study reported obtaining this compound as a yellow amorphous semi-solid.[1]

-

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,6-dihydro-5-hydroxy-6-(prop-1-en-1-yl)-2H-pyran-2-one | |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Appearance | Yellow amorphous semi-solid | [1] |

| Molecular Mass (ESI+) | 155.07 | [1] |

Spectroscopic Data

Note: While 1H NMR data for this compound from Nigrospora sphaerica has been recorded, specific chemical shift values were not available in the reviewed literature. The following represents a general compilation of expected spectroscopic data.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Data has been recorded but is not publicly available. |

| ¹³C NMR | Data not available in the reviewed literature. |

| IR (Infrared) | 1710-1720 cm⁻¹ (C=O, lactone), 3400-3500 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=C) |

Quantitative Yield Data

Note: Specific yield data for this compound from Nigrospora sphaerica is not widely reported. The following data from a different this compound-producing fungus, Ophiocordyceps communis, is provided for reference.

| Parameter | Value | Fungus | Reference |

| Maximum Concentration | 93.30 mg/L | Ophiocordyceps communis |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations. The biosynthesis is carried out by a large multi-enzyme complex known as polyketide synthase (PKS). While the specific PKS and enzymatic steps for this compound in Nigrospora sphaerica have not been elucidated, a plausible pathway can be proposed based on known polyketide biosynthesis mechanisms.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound isolated from Nigrospora sphaerica represents a promising natural product with significant therapeutic and agrochemical potential. The methodologies outlined in this technical guide provide a framework for its consistent isolation and purification, enabling further research into its mechanism of action, structure-activity relationships, and potential for drug development. The lack of publicly available detailed spectroscopic data from this specific fungal source highlights an area for future research to fully characterize this valuable secondary metabolite.

References

- 1. surface.syr.edu [surface.syr.edu]

- 2. Phenolic and flavonoid contents and antioxidant activity of an endophytic fungus Nigrospora sphaerica (EHL2), inhabiting the medicinal plant Euphorbia hirta (dudhi) L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial metabolite profiling of Nigrospora sphaerica from Adiantum philippense L - PubMed [pubmed.ncbi.nlm.nih.gov]

Phomalactone-Producing Fungal Endophytes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for the discovery of novel bioactive secondary metabolites. Among these metabolites, phomalactone, a polyketide-derived lactone, has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and insecticidal properties. This technical guide provides an in-depth overview of this compound-producing fungal endophytes, intended for researchers, scientists, and drug development professionals. The guide covers the isolation and identification of these fungi, detailed experimental protocols for the production and analysis of this compound, and an exploration of the signaling pathways that may regulate its biosynthesis.

This compound-Producing Fungal Endophytes

Several endophytic fungal species have been identified as producers of this compound. These fungi are typically isolated from various plant tissues and can be cultured in the laboratory for the production of this bioactive compound.

Data Presentation: Quantitative Analysis of this compound Production

The following table summarizes the quantitative data available for this compound production by various fungal endophytes. It is important to note that data is presented as either direct production yield (mg/L) or as minimum inhibitory concentration (MIC), which reflects the compound's bioactivity against a specific target organism.

| Fungal Species | Host Plant | This compound Production/Activity | Reference |

| Ophiocordyceps communis BCC 1842 | Insect | 93.30 mg/L | [1] |

| Nigrospora sphaerica | Adiantum philippense | MIC: 150 µg/ml against Candida albicans | [2][3] |

| Nigrospora sphaerica | Not Specified | MIC: 2.5 mg/L against Phytophthora infestans | [4][5][6] |

| Xylaria sp. | Siparuna sp. | Production confirmed, quantitative data not available | [7] |

| Phomopsis sp. | Senna spectabilis | Production of various polyketides confirmed |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound-producing fungal endophytes.

Isolation of Fungal Endophytes from Plant Tissue

This protocol describes the steps for isolating endophytic fungi from plant material.

Materials:

-

Healthy plant tissue (leaves, stems, roots)

-

Sterile distilled water

-

70% ethanol

-

Sodium hypochlorite solution (1-2% available chlorine)

-

Sterile filter paper

-

Sterile scalpel or razor blades

-

Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin sulfate)

-

Parafilm

Procedure:

-

Collect healthy plant tissues and wash them thoroughly with running tap water to remove any soil and debris.

-

Surface sterilize the plant tissues by sequential immersion in:

-

70% ethanol for 1 minute.

-

Sodium hypochlorite solution for 3-5 minutes (time may vary depending on the tissue type).

-

70% ethanol for 30 seconds.

-

Rinse three times with sterile distilled water.

-

-

Aseptically dry the sterilized plant tissues on sterile filter paper.

-

Using a sterile scalpel, cut the plant tissue into small segments (approximately 0.5 cm x 0.5 cm).

-

Place the segments onto PDA plates amended with an antibacterial agent. Ensure the segments are in good contact with the agar surface.

-

Seal the plates with Parafilm and incubate at 25-28°C in the dark.

-

Monitor the plates daily for fungal growth emerging from the plant tissue segments.

-

Once fungal mycelia are visible, subculture the individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Fungal Fermentation and this compound Extraction

This protocol outlines the process for culturing the isolated endophytic fungi and extracting the secondary metabolites, including this compound.

Materials:

-

Pure culture of the endophytic fungus on a PDA plate

-

Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Inoculate a starter culture by transferring a few agar plugs of the actively growing fungus into a flask containing liquid fermentation medium.

-

Incubate the starter culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Use the starter culture to inoculate larger fermentation flasks containing the same liquid medium.

-

Incubate the production cultures under the same conditions for 14-21 days, or until sufficient biomass and secondary metabolite production is achieved.

-

After the incubation period, separate the fungal biomass from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in the crude extract. Method optimization will be required for specific instruments and columns.

Materials:

-

Crude fungal extract

-

This compound standard

-

HPLC grade methanol

-

HPLC grade water

-

HPLC grade acetonitrile

-

Formic acid or phosphoric acid

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in HPLC grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B; 30-35 min, 100-10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 210-230 nm).

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

The biosynthesis of polyketides like this compound is a complex process regulated by intricate signaling networks within the fungus. While the specific signaling pathways controlling this compound production are not yet fully elucidated, general pathways known to regulate secondary metabolism in filamentous fungi, such as the Mitogen-Activated Protein Kinase (MAPK) and Cell Wall Integrity (CWI) pathways, are likely involved.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the regulation of secondary metabolism.

This compound-producing fungal endophytes represent a promising avenue for the discovery and development of new therapeutic agents. This technical guide provides a comprehensive framework for researchers to isolate, identify, and characterize these fungi and their bioactive products. The detailed protocols and workflow diagrams offer a practical starting point for laboratory investigations. Further research into the specific signaling pathways governing this compound biosynthesis will be crucial for optimizing its production and for the potential metabolic engineering of these fascinating microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial metabolite profiling of Nigrospora sphaerica from Adiantum philippense L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial metabolite profiling of Nigrospora sphaerica from Adiantum philippense L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Polyketides Isolated from the Endophytic Fungus Phomopsis sp. CAM212 with a Semisynthetic Derivative Downregulating the ERK/IκBα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Phomalactone in Fungi

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of phomalactone, a fungal secondary metabolite with known antibacterial, insecticidal, and herbicidal properties. This guide details the putative enzymatic steps, presents key quantitative data on its production, outlines detailed experimental protocols for its study, and provides visualizations of the proposed biosynthetic machinery.

This compound, a polyketide lactone, is produced by various fungi, including species of Ophiocordyceps and Nigrospora. While the complete biosynthetic pathway is yet to be fully elucidated, significant insights can be drawn from the closely related phomactin biosynthesis. This guide proposes a putative pathway for this compound, providing a foundational framework for future research and bioengineering efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme is proposed to catalyze the condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. Subsequent enzymatic modifications, including reduction, cyclization, and oxidation, are believed to shape the final this compound structure.

The proposed pathway, drawing parallels from the biosynthesis of phomactin, likely involves the following key stages:

-

Polyketide Chain Assembly: A highly reducing PKS iteratively condenses an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide intermediate.

-

Reductive Tailoring: Ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS are presumed to selectively reduce specific keto groups along the growing polyketide chain.

-

Cyclization: A specialized domain, possibly a product template (PT) or a separate cyclase, is thought to facilitate the intramolecular cyclization of the linear polyketide to form the core lactone ring structure.

-

Oxidative Modifications: Post-PKS tailoring enzymes, such as cytochrome P450 monooxygenases, are likely responsible for the final hydroxylation and other oxidative modifications to yield the bioactive this compound.

Quantitative Data on this compound Production

Studies on Ophiocordyceps communis have provided valuable quantitative data on the optimization of this compound production. These findings are crucial for developing efficient fermentation processes for large-scale synthesis.

| Parameter | Value | Fungus Strain | Carbon Source | Nitrogen Source | Reference |

| Maximum this compound Concentration | 93.30 mg/L | O. communis BCC 1842 | Glucose | Sodium Nitrate | [1] |

| Highest Volumetric Production Rate | 0.46 ± 0.12 mg/(L·d) | O. communis BCC 1842 | Glucose | Sodium Nitrate | [1] |

| Highest Specific Growth Rate (µ) | 0.012 h⁻¹ | O. communis BCC 1842 | Glucose | Sodium Nitrate | [1] |

| Highest Biomass Yield (Ysx) | 0.38 g DW/g sugar | O. communis BCC 1842 | Glucose | Sodium Nitrate | [1] |

| Highest Volumetric Sugar Consumption Rate (qs) | 0.036 g/(L·h) | O. communis BCC 1842 | Glucose | Sodium Nitrate | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for elucidating and manipulating the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction

-

Objective: To cultivate this compound-producing fungi and extract the target metabolite for analysis.

-

Protocol:

-

Inoculate the fungal strain (e.g., Ophiocordyceps communis) in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined medium with optimized carbon and nitrogen sources).

-

Incubate the culture under optimal conditions of temperature, pH, and agitation for a predetermined period.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain the crude extract containing this compound.

-

Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel column chromatography, HPLC).

-

Gene Knockout using CRISPR/Cas9

-

Objective: To identify genes involved in the this compound biosynthetic pathway by targeted gene disruption.

-

Protocol:

-

gRNA Design and Plasmid Construction: Design single guide RNAs (sgRNAs) targeting the candidate PKS gene or other putative biosynthetic genes. Clone the sgRNA expression cassette into a Cas9-expressing vector.[2][3][4]

-

Protoplast Preparation: Generate fungal protoplasts by treating young mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase).

-

Transformation: Introduce the CRISPR/Cas9 plasmid and a donor DNA template (for homologous recombination-mediated repair) into the fungal protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[5]

-

Mutant Selection and Verification: Select transformants on a medium containing an appropriate selection marker. Screen the transformants for the desired gene knockout by PCR and sequencing.

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutants by HPLC or LC-MS to confirm the loss of this compound production.

-

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into the this compound backbone and elucidate the biosynthetic building blocks.

-

Protocol:

-

Precursor Feeding: Supplement the fungal culture medium with stable isotope-labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, or [¹³C-methyl]methionine.[6][7][8]

-

Fermentation and Extraction: Cultivate the fungus under standard conditions and extract the labeled this compound as described above.

-

NMR and Mass Spectrometry Analysis: Analyze the purified labeled this compound by ¹³C NMR spectroscopy to determine the positions of ¹³C incorporation. Use high-resolution mass spectrometry to analyze the mass shift and fragmentation patterns, further confirming the labeling pattern.[9]

-

In Vitro Reconstitution of Polyketide Synthase

-

Objective: To characterize the function and catalytic activity of the this compound PKS in a cell-free system.

-

Protocol:

-

Gene Cloning and Protein Expression: Clone the putative this compound PKS gene into an appropriate expression vector (e.g., in Saccharomyces cerevisiae or Escherichia coli). Express and purify the PKS enzyme using affinity chromatography.[10][11][12]

-

Enzyme Assay: Set up the in vitro reaction mixture containing the purified PKS, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and the reducing cofactor (NADPH).[13]

-

Product Analysis: Incubate the reaction mixture and then extract the products with an organic solvent. Analyze the reaction products by LC-MS to identify the synthesized polyketide intermediates or the final product.

-

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene knockout.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for gene knockout.

References

- 1. This compound optimization and production of entomopathogenic fungi by Ophiocordyceps communis BCC 1842 and BCC 2763 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete reconstitution of a highly reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phomalactone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone is a naturally occurring δ-lactone, a fungal metabolite primarily isolated from species such as Nigrospora sphaerica. It has garnered scientific interest due to its notable biological activities, including potent fungicidal, phytotoxic, and mosquitocidal properties. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and key physicochemical and biological data of this compound. It includes summaries of its known biological activities and outlines the general experimental methodologies for its isolation and structural characterization, catering to professionals in chemical and biological research.

Chemical Identity and Structure

This compound is classified as a monocyclic polyketide. Its core structure consists of a six-membered dihydropyran-2-one ring, which is substituted with a hydroxyl group and a propenyl side chain.

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

| Property | Value |

| IUPAC Name | (5S,6S)-5,6-dihydro-5-hydroxy-6-[(1E)-prop-1-en-1-yl]-2H-pyran-2-one |

| Synonyms | (+)-Phomalactone |

| CAS Number | 28921-94-0 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Solid |

| Solubility | Soluble in Dichloromethane, DMSO, and Ethanol |

| Natural Sources | Nigrospora sphaerica, Hirsutella thompsonii |

Structural Diagram

The logical relationship and key components of this compound's structure are illustrated below. This diagram highlights the core lactone ring, the stereocenters, and the substituent groups that define its chemical nature.

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule, and its specific stereoisomeric form is crucial for its function.

The molecule contains two chiral centers at the C5 and C6 positions of the pyranone ring. The absolute configuration of the naturally occurring enantiomer, (+)-phomalactone, has been determined to be (5S, 6S) . Furthermore, the double bond within the propenyl side chain at the C6 position exists in the (E)-configuration . This precise spatial arrangement of atoms is essential for its interaction with biological targets.

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a comprehensive, citable table of specific ¹H and ¹³C NMR chemical shifts was not available in the surveyed literature, the structure implies predictable resonances. Protons on the pyranone ring and the propenyl chain would exhibit characteristic shifts and coupling constants. For instance, the vinyl protons on the ring and side chain would appear in the downfield region (typically 5-7 ppm in ¹H NMR), while the protons on the carbons bearing the hydroxyl and oxygen-linked groups (C5 and C6) would also be downfield. In ¹³C NMR, the carbonyl carbon (C2) would have the largest chemical shift (typically >160 ppm).

Biological Activity

This compound exhibits a range of biological activities, primarily as an antifungal and insecticidal agent. The following table summarizes key quantitative data reported in the literature.

| Activity Type | Target Organism | Measurement | Value / Result | Reference |

| Antifungal | Phytophthora infestans | MIC | 2.5 mg/L | [1] |

| Antifungal | Pyricularia grisea (M. griesea) | IC₅₀ | 83 mg/L | |

| Antifungal | Phytophthora capsici | IC₅₀ | 120 mg/L | |

| Antifungal | Cochliobolus sasakii | IC₅₀ | 200 mg/L | |

| Mosquitocidal | Aedes aegypti (ORL strain) | LD₅₀ | 0.64 µ g/mosquito (topical) | [2] |

| Mosquitocidal | Anopheles quadrimaculatus | LD₅₀ | 0.20 µ g/mosquito (topical) | [2] |

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the fungus Nigrospora sphaerica. The general workflow is as follows:

-

Fermentation: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature (e.g., 25 ± 2 °C) for several weeks to allow for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelial mass by filtration. The liquid filtrate, containing the secreted metabolites, is then subjected to solvent-solvent extraction, typically using a moderately polar organic solvent like ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is purified using chromatographic techniques. This often involves an initial separation by flash column chromatography over silica gel, followed by further purification steps like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structural Elucidation Workflow

The determination of this compound's structure and stereochemistry follows a logical progression of analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₈H₁₀O₃).

-

NMR Spectroscopy: A suite of NMR experiments is crucial.

-

¹H and ¹³C NMR: These experiments identify the number and types of hydrogen and carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing researchers to piece together the planar structure of the molecule, including the pyranone ring and the propenyl side chain.

-

-

Determination of Absolute Configuration: Confirming the 3D arrangement (stereochemistry) is the final step. While an X-ray crystal structure provides the most definitive proof, this requires a suitable single crystal, which may not always be obtainable. Alternative methods include:

-

Chiroptical Spectroscopy: Measuring the optical rotation or using techniques like Vibrational Circular Dichroism (VCD) and comparing the results to theoretical calculations.

-

Asymmetric Synthesis: Synthesizing a specific enantiomer (e.g., the (5S, 6S) form) from a starting material of known chirality and comparing its properties (e.g., optical rotation, NMR spectra) to the natural isolate.

-

Conclusion

This compound remains a molecule of interest for its potent and specific biological activities, particularly in the fields of agriculture and vector control. Its structure, featuring a δ-lactone core with well-defined stereochemistry, provides a valuable scaffold for the development of new bioactive agents. While detailed synthetic pathways and crystallographic data are not widely reported, the fundamental chemical and biological properties outlined in this guide offer a solid foundation for researchers and professionals engaged in natural product chemistry and drug development.

References

Phomalactone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and biological properties of phomalactone, a fungal metabolite with notable antifungal activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

This compound, with the CAS Number 28921-94-0 , is a polyketide metabolite produced by various fungi, including species of Nigrospora and Ophiocordyceps.[1][2][3] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 28921-94-0 | [2] |

| Molecular Formula | C₈H₁₀O₃ | [2] |

| Molecular Weight | 154.16 g/mol | [2] |

| IUPAC Name | (5S,6S)-5,6-dihydro-5-hydroxy-6-[(1E)-prop-1-en-1-yl]-2H-pyran-2-one | |

| Canonical SMILES | C/C=C/[C@H]1--INVALID-LINK--O | [2] |

| InChI Key | OKDRUMBNXIYUEO-VHJVCUAWSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Description | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dichloromethane, DMSO, and Ethanol. | |

| Purity | ≥70% (Commercially available) |

Biological Activity

This compound has demonstrated significant antifungal properties against a range of plant pathogenic fungi. Its inhibitory activity is particularly potent against certain species, as detailed in the table below.

Table 3: Antifungal Activity of this compound

| Fungal Species | IC₅₀ (mg/L) | Source |

| Phytophthora infestans | 0.83 | |

| Pyricularia grisea | 83 | |

| Phytophthora capsici | 120 | |

| Pythium graminicola | 120 | |

| Corticium sasaki | 200 | |

| Fusarium oxysporum | >200 | |

| Alternaria alternata | >200 | |

| Botrytis cinerea | >200 | |

| Colletotrichum gloeosporioides | >200 |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Isolation and Purification of this compound from Nigrospora sphaerica

The following is a generalized protocol based on methodologies described in the literature for the isolation of this compound from fungal cultures.

In Vitro Antifungal Susceptibility Testing

The following workflow outlines a typical broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Hypothetical Signaling Pathway Inhibition

The precise molecular mechanism of this compound's antifungal activity has not been fully elucidated. However, many antifungal agents target key signaling pathways essential for fungal growth, virulence, and cell wall integrity. A plausible hypothesis is that this compound may interfere with one or more of these pathways. Below is a simplified diagram of a generic fungal signaling pathway that could be a potential target.

This diagram illustrates that this compound could potentially inhibit crucial intracellular signaling cascades, such as the MAP kinase or cAMP-PKA pathways, which are known to regulate fungal stress responses, morphogenesis, and the expression of virulence factors. Disruption of these pathways could lead to the observed antifungal effects. Further research is required to validate this hypothesis and identify the specific molecular targets of this compound.

References

- 1. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound optimization and production of entomopathogenic fungi by Ophiocordyceps communis BCC 1842 and BCC 2763 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Phomalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone is a naturally occurring lactone that has garnered significant interest within the scientific community due to its diverse biological activities, including phytotoxic, insecticidal, and antifungal properties. A thorough understanding of its chemical structure and properties is paramount for the exploration of its potential applications in drug development and agrochemical research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and a key signaling pathway associated with its phytotoxic activity is visualized.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the molecular formula C₈H₁₀O₃, has been primarily achieved through the application of NMR and MS techniques. The data presented herein has been compiled from peer-reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ ppm) |

| 2 | 6.86 | d | 9.8 | 145.4 |

| 3 | 6.13 | d | 9.8 | 121.5 |

| 4a | 2.40 | m | 32.2 | |

| 4b | 2.25 | m | ||

| 5 | 4.41 | m | 63.8 | |

| 6 | 4.67 | m | 78.9 | |

| 7 | 5.85 | m | 133.5 | |

| 8 | 5.30 | m | 127.8 | |

| 9 | 1.75 | d | 6.5 | 17.8 |

| 1' | - | - | - | 163.7 |

Solvent: CDCl₃. ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Table 2: Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (Observed) |

| [M+H]⁺ | 155.0652 |

| [M+Na]⁺ | 177.0471 |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the meticulous execution of experimental procedures. The following sections detail the typical methodologies employed for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used for analysis.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between scans.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is conducted. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrument: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is commonly used.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurements obtained from a high-resolution instrument allow for the determination of the elemental composition of the molecular ion and its fragments.

Signaling Pathway Visualization

This compound has been reported to exhibit phytotoxic activity, which is believed to be mediated through the induction of oxidative stress in plant cells. The overproduction of Reactive Oxygen Species (ROS) can lead to cellular damage and ultimately, cell death. The following diagram illustrates a simplified signaling pathway of this compound-induced phytotoxicity.

Caption: this compound-induced phytotoxicity signaling pathway.

The following workflow outlines the general steps involved in the isolation and characterization of this compound from a fungal source.

Caption: General workflow for the isolation and characterization of this compound.

Phomalactone: A Comprehensive Technical Review of Research and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring δ-lactone that has garnered significant interest in the scientific community due to its diverse biological activities. First isolated from the fungus Nigrospora sphaerica, this small molecule has demonstrated potent insecticidal and antifungal properties, positioning it as a promising candidate for the development of novel agrochemicals and therapeutic agents. This technical guide provides an in-depth review of the current state of this compound research, encompassing its synthesis, biological effects, and potential mechanisms of action. Furthermore, it outlines promising future directions for research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀O₃, is characterized by a dihydropyran-2-one ring substituted with a hydroxyl and a propenyl group. Its relatively simple structure has made it an attractive, albeit challenging, target for total synthesis.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its insecticidal and antifungal effects being the most extensively studied.

Insecticidal Activity

Research has demonstrated that this compound is effective against various insect species. It displays both larvicidal and adulticidal activities against mosquitoes, including strains resistant to conventional insecticides.[1][2][3] This suggests that this compound may operate through a mechanism of action distinct from that of currently used pesticides, making it a valuable tool in insecticide resistance management strategies.

Antifungal Activity

This compound has also shown significant promise as an antifungal agent. It effectively inhibits the mycelial growth of several plant pathogenic fungi.[4][5] Its ability to control the growth of economically important plant pathogens highlights its potential for development as a biofungicide in agriculture.

Quantitative Biological Data

To facilitate comparison and further research, the following tables summarize the key quantitative data reported for this compound's biological activities.

| Table 1: Insecticidal Activity of this compound | |

| Target Organism | Activity Metric (LD₅₀) |

| Aedes aegypti (Orlando strain) | 0.64 µ g/mosquito [1] |

| Anopheles quadrimaculatus | 0.20 µ g/mosquito [1] |

| Table 2: Antifungal Activity of this compound | |

| Target Organism | Activity Metric (MIC) |

| Phytophthora infestans | 2.5 mg/L[4][5] |

Synthesis of this compound

While this compound can be isolated from fungal cultures, chemical synthesis offers a more controlled and scalable route to obtaining this compound and its analogs for further study. Although detailed, step-by-step protocols for the total synthesis of this compound are not abundantly available in the public domain, several research groups have reported enantioselective syntheses of the more complex, related natural product, phomactin A.[1][2][3][4][6] These synthetic strategies often involve key steps such as Diels-Alder reactions and intramolecular cyclizations to construct the core ring system. The methodologies developed for phomactin A could potentially be adapted for the total synthesis of this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound remains an active area of investigation. Understanding how this molecule exerts its biological effects is crucial for its development as a targeted and safe therapeutic or agricultural product.

Postulated Insecticidal Mechanism

The neurotoxic effects of many insecticides are well-documented, often targeting the insect's nervous system.[7][8][9][10][11] While the specific target of this compound is unknown, its efficacy against insecticide-resistant mosquito strains suggests it may not act on the common targets of conventional insecticides, such as voltage-gated sodium channels or acetylcholinesterase. Future research should focus on identifying the specific neuronal proteins or signaling pathways that are modulated by this compound.

Postulated Antifungal Mechanism

The fungal cell wall is a common target for antifungal drugs, as it is essential for fungal viability and is absent in host organisms.[12][13] It is plausible that this compound interferes with the biosynthesis or integrity of the fungal cell wall. Investigating the effect of this compound on the expression of genes involved in cell wall synthesis could provide valuable insights into its antifungal mechanism.[14][15][16]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in this compound research.

Fungal Culture and this compound Isolation

-

Organism: Nigrospora sphaerica (or other producing fungi).

-

Culture Medium: Potato dextrose broth or a similar nutrient-rich medium.

-

Incubation: Cultures are grown under appropriate temperature and agitation for a period sufficient for secondary metabolite production.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Insecticidal Bioassays

A generalized workflow for assessing the insecticidal activity of this compound is depicted below.

References

- 1. An Enantioselective Synthesis of the ABD Tricycle for (−)-Phomactin A Featuring Rawal’s Asymmetric Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Enantioselective Synthesis of the ABD Tricycle for (-)-Phomactin A Featuring Rawal's Asymmetric Diels-Alder Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of the ABC-Tricyclic Core of Phomactin A by a γ-Hydroxylation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Convergent enantioselective synthesis of the tricyclic core of phomactin A. | Semantic Scholar [semanticscholar.org]

- 5. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Enantioselective Synthesis of the ABD Tricycle for (-)-Phomactin A Featuring Rawal's Asymmetric Diels-Alder Cycloaddition. | Semantic Scholar [semanticscholar.org]

- 7. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. als-journal.com [als-journal.com]

- 9. researchgate.net [researchgate.net]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 11. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of genes involved in fungal responses to strigolactones using mutants from fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulatory Roles of Histone Modifications in Filamentous Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phomalactone Extraction and Purification from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of phomalactone, a secondary metabolite with a range of biological activities, from fungal cultures. This compound has demonstrated antibacterial, insecticidal, herbicidal, and antifungal properties, making it a compound of interest for further investigation and development.

Introduction to this compound

This compound, chemically known as (5S,6S)-5,6-dihydro-6-(1E-propenyl)-5-hydroxy-2H-pyran-2-one, is a tetraketide δ-lactone.[1][2] It has been isolated from various fungal species, including those from the genera Nigrospora, Phoma, Ophiocordyceps, and Verticillium.[1][2][3] Its broad spectrum of bioactivity makes it a promising candidate for development into new therapeutic agents or agrochemicals.

Fungal Strains and Culture Conditions for this compound Production

Several fungal species are known to produce this compound. The choice of fungus can significantly impact the yield and production of the compound.

Table 1: Fungal Sources of this compound and Culture Conditions

| Fungal Species | Substrate/Medium | Incubation Time | Incubation Temperature | Reference |

| Nigrospora spherica | Potato Dextrose Broth (PDB) | 14 days | Room Temperature | [4] |

| Ophiocordyceps communis BCC 1842 | Glucose and Sodium Nitrate | 127 hours | 25°C | [1][5] |

| Nigrospora oryzae | Not specified | Not specified | Not specified | [6] |

| Phoma sp. | Not specified | Not specified | Not specified | [1][2] |

| Verticillium chlamydosporium | Not specified | Not specified | Not specified | [1] |

Protocol 1: Fungal Culture for this compound Production (General)

-

Prepare the desired liquid culture medium (e.g., Potato Dextrose Broth).

-

Inoculate the medium with a fresh culture of the selected fungal strain.

-

Incubate the culture under appropriate conditions (see Table 1) with shaking to ensure aeration and homogenous growth.

-

Monitor the culture for growth and secondary metabolite production, which often occurs during the stationary phase.

Extraction of this compound from Fungal Culture

The extraction process aims to isolate the crude this compound from the fungal biomass and culture medium. The choice of solvent is critical for efficient extraction.

Protocol 2: Solvent Extraction of this compound from Culture Filtrate

-

Separate the fungal biomass from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

The culture filtrate is the primary source of extracellular this compound.

-

Extract the culture filtrate with an equal volume of a non-polar to moderately polar organic solvent such as ethyl acetate. This should be repeated multiple times (e.g., 3 times) to maximize recovery.

-

Combine the organic extracts.

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

For the fungal mycelium, it can be extracted separately using a more polar solvent like methanol or acetone to recover any intracellular this compound.[7]

Table 2: Solvents for Fungal Metabolite Extraction

| Solvent | Polarity | Notes |

| Ethyl Acetate | Medium | Commonly used for extracting moderately polar compounds like this compound from culture filtrates. |

| Methanol | High | Effective for extracting a broad range of metabolites, including those within the fungal mycelium.[7] |

| Acetone | High | Can be used as an alternative to methanol for mycelial extraction.[8] |

| Chloroform | Low | Has been used for the extraction of other fungal metabolites.[7] |

Purification of this compound

Chromatographic techniques are essential for purifying this compound from the crude extract.[9][10][11] A multi-step approach is often necessary to achieve high purity.

Protocol 3: Chromatographic Purification of this compound

-

Column Chromatography (Initial Purification):

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Thin Layer Chromatography (TLC) (Monitoring):

-

Spot the collected fractions onto a TLC plate (silica gel).

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate).

-

Visualize the spots under UV light or by staining to identify the fractions containing the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Polishing):

-

For final purification to obtain high-purity this compound, preparative HPLC is recommended.[9]

-

Use a suitable column (e.g., C18) and a mobile phase determined through analytical HPLC trials (e.g., a gradient of methanol and water).

-

Inject the semi-purified fractions from column chromatography.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Table 3: this compound Production Yields

| Fungal Strain | Production System | This compound Concentration | Reference |

| Ophiocordyceps communis BCC 1842 | Bioreactor | 93.30 mg/L | [5] |

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR) : For determining the chemical structure.

-

Mass Spectrometry (MS) : For confirming the molecular weight.

Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C8H10O3 | CID 6475274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound as the Active Constituent against Mosquitoes from Nigrospora spherica [scirp.org]

- 5. This compound optimization and production of entomopathogenic fungi by Ophiocordyceps communis BCC 1842 and BCC 2763 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phylogenetic reassessment of Nigrospora: Ubiquitous endophytes, plant and human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants [mdpi.com]

- 9. iipseries.org [iipseries.org]

- 10. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JSM Central || Article Info [jsmcentral.org]

Analytical techniques for Phomalactone quantification (HPLC, LC-MS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Phomalactone, a bioactive secondary metabolite produced by various fungi, using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a polyketide-derived α-pyrone with reported antibacterial, insecticidal, and herbicidal properties.[1] Accurate and precise quantification of this compound in fungal extracts and other biological matrices is crucial for research and development in agriculture, pharmacology, and biotechnology. This document outlines representative protocols for HPLC-DAD and LC-MS/MS analysis, summarizes key quantitative parameters, and provides a general experimental workflow for its analysis from fungal cultures.

Data Presentation

Table 1: Summary of Quantitative Data for this compound and Related α-Pyrones

| Analyte | Method | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Source |

| This compound | HPLC (Hypothetical) | 1 - 100 | ~0.1 | ~0.3 | >95 | Representative |

| Fusapyrone | HPLC-DAD | 0.5 - 10 | 0.05 | 0.15 | 84 - 99 | [2] |

| Deoxyfusapyrone | HPLC-DAD | 0.5 - 10 | 0.05 | 0.15 | 99 - 101 | [2] |

| This compound | Fermentation | Max. Conc. 93.30 mg/L | - | - | - | [1] |

Note: The HPLC data for this compound is presented as a representative example based on methods for similar compounds, as a fully validated method with all parameters was not found in the available literature.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is a representative method adapted from established procedures for the analysis of similar α-pyrone compounds, such as fusapyrone and deoxyfusapyrone.[2]

1. Sample Preparation (from Fungal Culture)

-

Culture: Grow the this compound-producing fungal strain (e.g., Ophiocordyceps communis) in a suitable liquid or solid medium.[1]

-

Extraction:

-

For liquid cultures, centrifuge the broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.

-

For solid cultures, homogenize the culture material and extract twice with ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Reconstitution: Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

2. HPLC-DAD Conditions

-

Instrument: A standard HPLC system equipped with a diode-array detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-5 min: 15% B

-

5-25 min: 15% to 100% B (linear gradient)

-

25-30 min: 100% B (isocratic)

-

30.1-35 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: Diode-array detector monitoring at the UV absorbance maximum of this compound (approximately 285 nm for similar pyrones).[2]

3. Quantification

-

Prepare a series of standard solutions of purified this compound in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification.

1. Sample Preparation

-

Follow the same sample preparation procedure as described in Protocol 1.

2. LC-MS/MS Conditions

-

Instrument: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient to ensure separation from matrix components. A starting point could be:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B (linear gradient)

-

10-12 min: 95% B (isocratic)

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3. Mass Spectrometry Parameters (Hypothetical for this compound)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion ([M+H]⁺): m/z 155.06

-

Product Ions (for MRM): To be determined by infusion of a this compound standard. Likely fragments would involve the loss of water (m/z 137.05) and other characteristic fragments.

-

Collision Energy: To be optimized for the specific instrument and transitions.

-

Other Parameters (Capillary Voltage, Gas Flow, etc.): To be optimized based on the instrument manufacturer's recommendations.

4. Quantification

-

Develop a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ions.

-

Prepare a calibration curve using a series of this compound standards.

-

Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used) or by external calibration.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Simplified overview of this compound biosynthesis.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Phomalactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro antifungal activity of phomalactone, a natural product isolated from the fungus Nigrospora sphaerica. Detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are provided to facilitate further research and drug development efforts.

Introduction

This compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a lactone compound that has demonstrated antifungal properties, particularly against plant pathogenic fungi.[1] Understanding its spectrum of activity and potency is crucial for evaluating its potential as a lead compound for novel antifungal agents. These notes and protocols are intended to guide researchers in the in vitro assessment of this compound's antifungal efficacy.

Data Presentation

The currently available quantitative data on the in vitro antifungal activity of this compound is summarized in the table below. Further research is encouraged to expand this dataset to a broader range of fungal species, including clinically relevant yeasts and molds.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Phytophthora infestans | 2.5 mg/L | [1] |

Experimental Protocols

The following are detailed protocols for determining the MIC and MFC of this compound against a target fungus. These are based on established broth microdilution methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, at a high concentration)

-

Target fungal strain(s)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile solvent for this compound (e.g., DMSO)

-

Spectrophotometer or hemocytometer

-

Incubator

-

Sterile saline (0.85%)

-

Vortex mixer

2. Inoculum Preparation:

a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi) at an appropriate temperature until sporulation occurs.

b. Harvest spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.

c. Suspend the spores in sterile saline and vortex to create a homogenous suspension.

d. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.

3. Assay Procedure:

a. Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 mg/L to 0.125 mg/L).

b. Add 100 µL of the working fungal inoculum to each well containing the this compound dilutions.

c. Include the following controls on each plate:

- Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum (no this compound).

- Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).

- Solvent Control: 100 µL of RPMI-1640 medium with the highest concentration of the solvent used to dissolve this compound + 100 µL of fungal inoculum.

d. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Interpretation of Results:

a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed subsequently to the MIC determination.

1. Materials:

-

96-well plate from the completed MIC assay

-

Sterile agar plates (e.g., Potato Dextrose Agar)

-

Sterile micropipette and tips or a multi-channel pipette

2. Assay Procedure:

a. From each well of the MIC plate that shows complete inhibition of growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

b. Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

c. Incubate the agar plates at the appropriate temperature for a sufficient time to allow for fungal growth (typically 24-48 hours).

3. Interpretation of Results:

a. The MFC is defined as the lowest concentration of this compound that results in no fungal growth on the subculture agar plate. This represents a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Caption: Experimental workflow for determining MIC and MFC.

Caption: A potential target pathway for antifungal compounds.

References

Application Notes and Protocols for the Total Synthesis of Phomalactone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the total synthesis of Phomalactone, a naturally occurring δ-lactone with potential biological activity. These notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols and a comparative analysis of a key synthetic route.

Introduction

This compound is a fungal metabolite that has garnered interest due to its simple yet stereochemically rich structure. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into its biological properties and for the synthesis of analogues with potentially enhanced therapeutic value. This document details a seminal enantioselective synthesis of (+)-Phomalactone.

Key Synthetic Strategies

The first enantioselective total synthesis of (+)-Phomalactone was reported by Sada and co-workers in 1982. This approach utilizes a chiral pool strategy, starting from the readily available D-glyceraldehyde to establish the stereochemistry of the final product.

A key feature of this synthesis is the stereocontrolled introduction of the prop-1-enyl side chain and the formation of the dihydropyran-2-one core. The synthetic sequence involves several key transformations, including:

-

Alkynylation of a Chiral Aldehyde: The synthesis commences with the addition of a lithium acetylide to a protected D-glyceraldehyde derivative, establishing a key stereocenter.

-

Stereoselective Reduction: A subsequent partial reduction of the alkyne to a trans-alkene is a crucial step in forming the characteristic side chain of this compound.

-

Lactonization: The final ring-closing step to form the δ-lactone ring is achieved through an oxidative cyclization.

Experimental Protocols

The following section provides a detailed experimental protocol for the key steps in the total synthesis of (+)-Phomalactone as reported by Sada et al.

Synthesis of (2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one ((+)-Phomalactone)

Starting Material: 2,3-O-Cyclohexylidene-D-glyceraldehyde

Overall Reaction Scheme:

Figure 1. Synthetic workflow for (+)-Phomalactone.

Step 1: Alkynylation of 2,3-O-Cyclohexylidene-D-glyceraldehyde

-

Reaction: To a solution of 1-propyne in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,3-O-cyclohexylidene-D-glyceraldehyde in THF is added.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The resulting mixture of diastereomeric alkynyl alcohols is used in the next step without further purification.

Step 2: Partial Reduction of the Alkyne

-

Reaction: The mixture of alkynyl alcohols is dissolved in a suitable solvent (e.g., hexane) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or Red-Al® at low temperature. The reaction is carefully monitored by thin-layer chromatography (TLC) to ensure partial reduction to the trans-allylic alcohol.

-

Work-up: The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water. The resulting slurry is filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried and concentrated.

Step 3: Separation of Diastereomers

-

Method: The mixture of diastereomeric allylic alcohols is separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 4: Protection of the Hydroxyl Group

-

Reaction: The purified erythro allylic alcohol is dissolved in pyridine and cooled to 0 °C. Benzoyl chloride is added dropwise, and the mixture is stirred overnight at room temperature.

-